![molecular formula C9H20ClNO2 B1459737 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride CAS No. 878767-58-9](/img/structure/B1459737.png)
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride
Overview
Description
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with beta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease .
Mode of Action
The morpholine ring in the compound could potentially undergo a variety of chemical reactions. For instance, the morpholine ring could potentially be opened under acidic or basic conditions.
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can impact metabolic processes within the cell, affecting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This compound can also inhibit or activate enzymes, affecting their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the overall effectiveness of the compound in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Biological Activity
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H19ClN2O2
- Molecular Weight : 208.71 g/mol
- IUPAC Name : 2,2-dimethyl-3-(morpholin-4-yl)propan-1-ol hydrochloride
This compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The following table summarizes findings from a study examining its cytotoxic effects:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells .
The proposed mechanism of action for this compound includes:
- Interaction with Cellular Targets : The morpholine moiety may interact with various cellular receptors or enzymes, altering their activity.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and triggering apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival pathways, such as PARP1, which is crucial for DNA repair mechanisms .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against multi-drug resistant bacterial strains, showing promising results that warrant further investigation into its potential as an antibiotic.
- Cancer Cell Line Analysis : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Scientific Research Applications
The compound is utilized in several research domains:
Organic Synthesis
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride acts as a versatile building block in organic synthesis. It is used to create complex organic molecules and derivatives due to its functional groups that facilitate various chemical reactions.
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry for its potential therapeutic effects. It is involved in the synthesis of pharmaceutical compounds that target various biological pathways.
Biological Studies
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its morpholine structure enhances solubility and biological activity, making it suitable for binding studies with biological targets.
Research indicates that this compound exhibits:
- Anti-inflammatory Properties : Preliminary studies suggest it inhibits inflammatory mediators.
- Analgesic Effects : It shows promise in pain management through modulation of biochemical pathways.
Antiproliferative Effects
In vitro studies have demonstrated antiproliferative activity against cancer cell lines, such as HeLa cells, suggesting its potential role in cancer therapy.
Case Study 1: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of morpholine-based compounds on HeLa cells. Results indicated that structural modifications similar to those in 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol significantly enhanced activity against these cancer cells.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol | HeLa | 25 |
Related Morpholine Derivative | HeLa | 15 |
Case Study 2: Inflammation Models
In animal models of inflammation, derivatives of this compound were administered prior to inflammatory stimuli, resulting in reduced edema and pain response. This suggests potential therapeutic applications for conditions such as arthritis.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,8-11)7-10-3-5-12-6-4-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINQFIMTAROGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.